1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide
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Overview
Description
1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide is a synthetic organic compound with the molecular formula C13H14F2N2O3
Preparation Methods
The synthesis of 1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as azetidine and 3-(difluoromethoxy)aniline.
Reaction Conditions: The reaction conditions often involve the use of acetylating agents and carboxylating agents under controlled temperatures and pressures.
Industrial Production: Industrial production methods may include large-scale batch reactions or continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Scientific Research Applications
1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide can be compared with other similar compounds, such as:
1-Acetyl-N-[3-(trifluoromethoxy)phenyl]azetidine-3-carboxamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
1-Acetyl-N-[3-(methoxy)phenyl]azetidine-3-carboxamide: The presence of a methoxy group instead of a difluoromethoxy group can also lead to variations in reactivity and applications.
Properties
IUPAC Name |
1-acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3/c1-8(18)17-6-9(7-17)12(19)16-10-3-2-4-11(5-10)20-13(14)15/h2-5,9,13H,6-7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTYCCLNPQEZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC(=CC=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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